molecular formula C16H16N2O3 B15332009 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B15332009
M. Wt: 284.31 g/mol
InChI Key: JMBDXQTUQIFXJD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine is a chemical research reagent designed for use in investigative biology and medicinal chemistry. This compound is of significant interest in oncology research, particularly in the development of targeted cancer therapies. It features an imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse pharmacological properties . Recent scientific investigations highlight that structural analogues of this core scaffold, specifically those incorporating methoxyphenyl and other aromatic substitutions, demonstrate potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) . VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. Inhibiting this receptor is a validated strategy for cutting off the nutrient supply to cancer cells . Furthermore, related imidazo[1,2-a]pyridine derivatives have been shown to act as apoptotic inducers, triggering programmed cell death in cancer cells, such as those in breast cancer lines (e.g., MCF-7 and MDA-MB-231) . The specific substitution pattern on this compound—featuring methoxy groups at distinct positions—is a key subject of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel anticancer agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H16N2O3/c1-19-13-7-6-11(9-15(13)21-3)12-10-18-8-4-5-14(20-2)16(18)17-12/h4-10H,1-3H3

InChI Key

JMBDXQTUQIFXJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key analogues differ in substituent type and position, impacting molecular weight, polarity, and solubility:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-(3,4-OCH₃), 8-OCH₃ C₁₆H₁₆N₂O₃ ~284.3 Hypothesized higher polarity due to OCH₃
2-(3,4-Dimethoxyphenyl)-8-methyl (Ev2) 8-CH₃ C₁₆H₁₆N₂O₂ 268.316 Reduced polarity vs. OCH₃
2-(3,4-Dimethoxyphenyl)-7-methyl (Ev16) 7-CH₃ C₁₆H₁₆N₂O₂ 268.316 Steric effects from CH₃ at position 7
8-Amino-2-(3,4-OCH₃) derivatives (Ev9,14) 8-NH₂ Varies ~280–320 Enhanced hydrogen bonding capacity
6-(1,2,3,6-THP) analogues (Ev10,15) 6-THP, 2-(3,4-OCH₃) ~C₂₁H₂₄N₃O₂ ~368.4 Improved antiproliferative activity

Key Observations :

  • 8-Methoxy vs.
  • Positional Isomerism : 7-CH₃ substitution (Ev16) introduces steric hindrance distinct from 8-OCH₃, possibly altering binding interactions in biological targets .
Antiproliferative Activity
  • 6-(1,2,3,6-THP) Analogues (Ev10,15) : These derivatives demonstrate potent antiproliferative effects against cancer cell lines (IC₅₀ = 0.5–5 µM), attributed to the tetrahydropyridine moiety enhancing interactions with kinase targets .
  • 8-Amino Derivatives (Ev9): Compound 38 (8-amino-2-(3,4-OCH₃)-6-carboxamide) shows moderate activity (IC₅₀ ~10 µM), suggesting that 8-OCH₃ in the target may offer different pharmacokinetic profiles .
Solubility and Pharmacokinetics
  • Methoxy Groups : The 3,4-dimethoxyphenyl group is a common pharmacophore, balancing lipophilicity and solubility. The 8-OCH₃ in the target may further enhance solubility compared to 8-CH₃ analogues .
  • Polar Substituents : Compounds with hydrophilic groups (e.g., 8-NH₂) often exhibit higher clearance rates in vivo, whereas methoxy groups may prolong half-life due to slower metabolism .

Biological Activity

2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core with methoxy substituents. Its molecular formula is C17H16N2O3C_{17}H_{16}N_2O_3, and it has a molecular weight of approximately 296.32 g/mol.

PropertyValue
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
CAS Number725253-28-1

Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 0.2 to 50 µM, suggesting that this compound may also possess this activity .

Antiviral and Antibacterial Properties

Imidazo[1,2-a]pyridine derivatives have shown promising antiviral and antibacterial effects. They are believed to interfere with viral replication and bacterial growth through various mechanisms, including disruption of nucleic acid synthesis and inhibition of essential enzymes .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are notable as well. Similar derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives. For example:

  • Study on AChE Inhibition : A series of new derivatives were synthesized and evaluated for their AChE inhibition activities using Ellman's colorimetric test. Results indicated that certain derivatives showed strong inhibitory effects comparable to established inhibitors .
  • Antimicrobial Activity Evaluation : A study assessed the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives against a range of bacterial strains. The findings revealed several compounds with effective antibacterial properties, suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. Key steps include:

  • Step 1 : Bromination of 3,4-dimethoxyacetophenone to generate α-bromo intermediates.
  • Step 2 : Cyclization with 8-methoxy-2-aminopyridine under reflux in ethanol or acetonitrile .
  • Optimization : Yields improve with inert atmospheres (N₂ or Ar) and controlled heating (70–90°C). Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 hrs conventional) .
    • Data : NMR (¹H/¹³C) and HRMS are critical for confirming regioselectivity and purity. For example, ¹H NMR of the parent compound shows distinct aromatic protons at δ 7.2–8.1 ppm and methoxy singlets at δ 3.8–3.9 ppm .

Q. How is the antiproliferative activity of this compound evaluated in vitro, and what are benchmark IC₅₀ values?

  • Experimental Design :

  • Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells are standard models. Normal cell lines (e.g., HEK293) serve as controls .
  • Assays : MTT or SRB assays after 48–72 hr exposure. IC₅₀ values for the parent compound range from 8.2–12.5 μM in cancer cells vs. >50 μM in normal cells, indicating selectivity .
    • Critical Analysis : Discrepancies in IC₅₀ values (e.g., 8.2 μM vs. 15.3 μM in A549) may arise from assay protocols (e.g., serum concentration, incubation time) .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioavailability while retaining antiproliferative efficacy?

  • SAR Insights :

  • Substitution at Position 6 : Introducing a tetrahydropyridinyl group (e.g., 6-(1,2,3,6-tetrahydropyridin-4-yl)) improves solubility (logP reduced from 3.1 to 2.4) and potency (IC₅₀ = 5.8 μM in MCF-7) .
  • Methoxy Optimization : Replacing 8-methoxy with trifluoromethyl retains activity (IC₅₀ = 9.1 μM) but increases metabolic stability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for methoxy) .
    • Data : Comparative pharmacokinetic profiles (Cmax, AUC) for derivatives are validated via HPLC-MS in rodent models .

Q. How does this compound interact with tubulin or kinase targets, and what mechanistic contradictions exist?

  • Target Identification :

  • Tubulin Binding : Fluorescence polarization assays show competitive inhibition with colchicine (Kd = 1.2 μM), suggesting microtubule disruption .
  • Kinase Inhibition : Screening against 97 kinases reveals moderate activity against CDK2 (IC₅₀ = 14.3 μM) but no effect on EGFR or VEGFR2 .
    • Contradictions : While some studies attribute cytotoxicity to tubulin inhibition , others propose ROS-mediated apoptosis (e.g., 2.5-fold increase in caspase-3 activation) without tubulin engagement .

Q. What in vivo models validate the compound’s efficacy, and what are key toxicity considerations?

  • In Vivo Protocols :

  • Xenograft Models : Nude mice with MCF-7 tumors (100–150 mm³) treated at 25 mg/kg (oral, q.d.) show 58% tumor growth inhibition vs. controls .
  • Toxicity : Histopathology reveals mild hepatic steatosis at ≥50 mg/kg, necessitating dose optimization .
    • Analytical Methods : LC-MS/MS quantifies plasma concentrations (Cmax = 12.3 μg/mL at 2 hrs), and PET/CT tracks tumor metabolism .

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